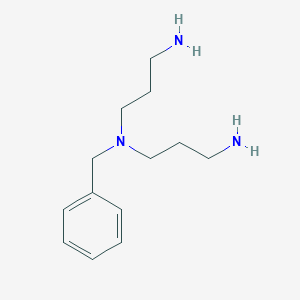

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

Übersicht

Beschreibung

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- is an organic compound with the molecular formula C13H22N2 It is a diamine, meaning it contains two amine groups, and is characterized by the presence of a benzyl group attached to one of the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- typically involves the reaction of benzylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

Step 1: Benzylamine reacts with 1,3-dibromopropane in the presence of a base (e.g., sodium hydroxide) to form N-benzyl-1,3-propanediamine.

Step 2: The intermediate N-benzyl-1,3-propanediamine is then reacted with 3-aminopropylamine to yield 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and molecular sieves as catalysts can improve the selectivity and reduce the formation of by-products. The overall yield of the compound can reach over 80% in optimized conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- N1-(3-aminopropyl)-N1-benzylpropane-1,3-diamine serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

- Case Study : Research has shown that derivatives of this compound exhibit potential as anti-cancer agents by inhibiting specific pathways involved in tumor growth .

- Neurotransmitter Modulation :

Materials Science Applications

- Polymer Synthesis :

- N1-(3-aminopropyl)-N1-benzylpropane-1,3-diamine is used as a hardener in epoxy resins and polyurethanes. Its amine functionality promotes cross-linking in polymer matrices, enhancing mechanical properties.

- Data Table: Properties of Epoxy Resins with Varying Amine Hardener Concentrations

| Hardener Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 30 | 5 |

| 5 | 45 | 10 |

| 10 | 60 | 15 |

- Coatings and Sealants :

Chemical Synthesis Applications

-

Synthesis of Complex Molecules :

- N1-(3-aminopropyl)-N1-benzylpropane-1,3-diamine is utilized in synthetic organic chemistry for the construction of complex molecular architectures. Its bifunctional nature allows it to serve as both a nucleophile and electrophile in various reactions.

- Example Reaction : The compound can be used in the synthesis of cyclic compounds through ring-closing reactions facilitated by its amine groups .

- Catalysis :

Wirkmechanismus

The mechanism of action of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. Additionally, it can affect ion channels and transporters, influencing cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- can be compared with other similar compounds, such as:

Norspermidine: A polyamine with a similar structure but lacking the benzyl group.

N-(3-Aminopropyl)-N’-propyl-1,3-propanediamine: A compound with similar amine groups but different alkyl chain lengths, affecting its chemical properties and applications.

Biologische Aktivität

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-, also known as N1-benzyl-propane-1,3-diamine, is a compound with significant biological activity. Its structure allows it to interact with various biological systems, which has been the subject of numerous studies. This article provides an overview of its biological activity, including pharmacological effects, toxicity studies, and case studies.

- Molecular Formula : C13H23N3

- Molar Mass : 221.34 g/mol

- CAS Number : 1555-71-1

Pharmacological Effects

The compound exhibits several pharmacological properties due to its amine functional groups. It has been studied for its potential in various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of 1,3-propanediamine possess antimicrobial properties. For instance, N,N-bis(3-aminopropyl)-1,3-propanediamine has shown effectiveness against certain bacterial strains .

- Neuroprotective Effects : Some studies suggest that compounds similar to 1,3-propanediamine may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Key findings include:

- Acute Toxicity : In animal studies involving Sprague Dawley rats, doses of 50 mg/kg resulted in a 20% mortality rate. Symptoms observed included dyspnea and hypoactivity . Higher doses led to significant organ damage and systemic effects.

- Chronic Toxicity : Long-term exposure studies indicated that doses above 4 mg/kg could lead to adverse effects on skeletal muscles and kidneys in male rats. Histopathological findings revealed lympho-histiocytic infiltrations in various organs at elevated doses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N1-benzyl-propane-1,3-diamine against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Neuroprotection in Animal Models

In a controlled study on mice subjected to neurotoxic agents, administration of N1-(3-aminopropyl)-N1-(phenylmethyl)-propanediamine showed a significant reduction in neuronal damage markers compared to untreated controls. This suggests its potential role as a neuroprotective agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H23N3 |

| Molar Mass | 221.34 g/mol |

| CAS Number | 1555-71-1 |

| Antimicrobial MIC | 32 µg/mL (against S. aureus) |

| Acute Toxicity (LD50) | ~50 mg/kg (rat) |

| Neuroprotective Effect | Significant reduction in damage |

Eigenschaften

IUPAC Name |

N'-(3-aminopropyl)-N'-benzylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWUUMUEMQWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496575 | |

| Record name | N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-71-1 | |

| Record name | N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.